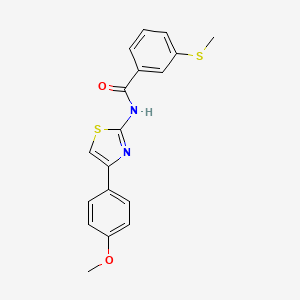

![molecular formula C12H6BrF3O3 B2575327 5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid CAS No. 773873-12-4](/img/structure/B2575327.png)

5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

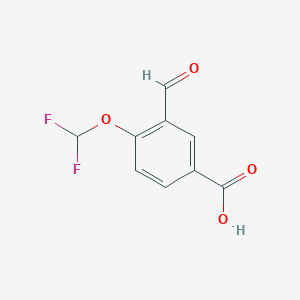

“5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid” is a chemical compound with the IUPAC name 5-[4-(trifluoromethyl)phenyl]-2-furoic acid . It has a molecular weight of 256.18 . The compound is typically stored at room temperature and has a physical form of powder .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been utilized in a radical approach . Another method involves the use of (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation . A compound named 5-(3-Cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (IV) was synthesized according to a previously published procedure .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7F3O3/c13-12(14,15)8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17) .Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, it can undergo protodeboronation, a process that involves the removal of a boron moiety . This reaction has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 256.18 .Applications De Recherche Scientifique

Synthesis and Structural Features

- Synthesis : 5-Trifluoromethyl-2-formylphenylboronic acid has been synthesized and characterized. Its structure and properties have been thoroughly studied .

Antifungal Potential

- Antimicrobial Activity : The title compound exhibits moderate antifungal action against Candida albicans. Additionally, it shows higher activity against Aspergillus niger and bacteria such as Escherichia coli and Bacillus cereus. Notably, its Minimum Inhibitory Concentration (MIC) against Bacillus cereus is lower than that of Tavaborole .

Pharmaceutical Applications

- Antitumor Agent Synthesis : 5-Trifluoromethyl-2-formylphenylboronic acid has been used in synthesizing a key intermediate for the antitumor agent sorafenib.

- Orally Active Antidiabetic Complex : It has also been employed in the synthesis of an orally active antidiabetic vanadyl complex, bis(α-furancarboxylato)oxovanadium(IV) .

Catalysis and Organic Synthesis

- Protodeboronation : The compound has been utilized in protodeboronation reactions, demonstrating its versatility in synthetic methodologies .

- Suzuki–Miyaura Coupling : Owing to its stability and mild reactivity, organoboron reagents like this one find extensive use in Suzuki–Miyaura coupling reactions .

Safety and Hazards

Propriétés

IUPAC Name |

5-[4-bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrF3O3/c13-6-1-2-7(8(5-6)12(14,15)16)9-3-4-10(19-9)11(17)18/h1-5H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPYTZAQTYHWEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)C2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one](/img/structure/B2575246.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2575257.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2575259.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2575266.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2575267.png)